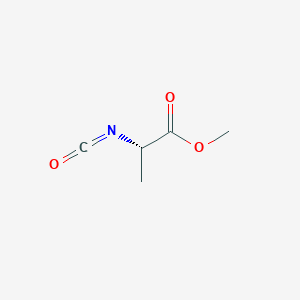

Methyl (S)-(-)-2-Isocyanatopropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-isocyanatopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYILYULSVKLHKZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427082 | |

| Record name | Methyl N-(oxomethylidene)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30293-82-4 | |

| Record name | Methyl N-(oxomethylidene)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (S)-(-)-2-Isocyanatopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl (S)-(-)-2-Isocyanatopropionate: A Chiral Synthon for Advanced Research and Development

Introduction: The Strategic Importance of Chiral Isocyanates

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure building blocks is paramount. Among these, chiral isocyanates stand out as exceptionally versatile intermediates. Their inherent reactivity, governed by the electrophilic isocyanate moiety, coupled with a stereochemically defined center, provides a powerful tool for the asymmetric synthesis of complex molecular architectures. This guide focuses on a key member of this class: Methyl (S)-(-)-2-Isocyanatopropionate. Derived from the naturally abundant amino acid L-alanine, this reagent offers a compact, stereochemically defined framework, making it an invaluable asset in drug discovery, agrochemical development, and the creation of novel polymers.[1] This document serves as a comprehensive technical resource for researchers, providing in-depth information on its properties, synthesis, safe handling, and diverse applications.

Core Properties and Identification

Accurate identification and understanding the physicochemical properties of a reagent are foundational to its effective and safe use in any research endeavor.

CAS Number: 30293-82-4

Synonyms:

-

(S)-(-)-2-Isocyanatopropionic acid methyl ester

-

Methyl L-alaninate isocyanate

Physicochemical Data Summary

The properties of this compound are summarized in the table below, compiled from leading chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO₃ | Chem-Impex[1] |

| Molecular Weight | 129.12 g/mol | Chem-Impex[1] |

| Appearance | Colorless to slightly yellow/orange clear liquid | Chem-Impex[1] |

| Density | 1.12 g/mL at 25 °C | Chem-Impex[1] |

| Boiling Point | 61 °C at 15 mmHg | Chem-Impex[1] |

| Refractive Index (n20/D) | 1.42 | Chem-Impex[1] |

| Optical Rotation ([α]20/D) | -20° to -25° (neat) | Chem-Impex[1] |

| Purity | ≥ 98% (GC) | Chem-Impex[1] |

Synthesis Protocol: A Validated Approach

The synthesis of α-amino acid ester isocyanates from their corresponding amino acid ester hydrochlorides is a well-established transformation. The use of triphosgene (bis(trichloromethyl) carbonate) has become the standard laboratory method, offering a safer, solid alternative to gaseous phosgene without compromising yield or purity.[2] The following protocol is adapted from a rigorously tested and verified procedure for a structurally analogous compound, Methyl (S)-2-isocyanato-3-phenylpropanoate, published in Organic Syntheses.[2] This method is directly applicable to the synthesis of the title compound from L-alanine methyl ester hydrochloride.

Causality and Experimental Rationale

The reaction proceeds via the in-situ generation of phosgene from triphosgene. The amino group of the L-alanine methyl ester acts as a nucleophile, attacking the carbonyl carbon of the phosgene equivalent. The reaction is conducted in a biphasic system (dichloromethane and saturated aqueous sodium bicarbonate). The aqueous bicarbonate solution serves a critical dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product, and it also quenches any excess phosgene, enhancing the safety of the procedure.[2] Cooling the reaction in an ice bath is essential to control the exothermicity of the reaction and to minimize potential side reactions.

Step-by-Step Methodology

Materials:

-

L-Alanine methyl ester hydrochloride (1.0 eq)

-

Triphosgene (0.33-0.34 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice bath

-

Three-necked round-bottomed flask equipped with a mechanical stirrer

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, combine L-alanine methyl ester hydrochloride, dichloromethane, and an equal volume of saturated aqueous sodium bicarbonate solution.

-

Cooling: Cool the biphasic mixture to 0 °C using an ice bath. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.

-

Addition of Triphosgene: While maintaining vigorous stirring and cooling, add triphosgene in a single portion. A molar ratio of approximately 3 moles of the amino acid ester hydrochloride to 1 mole of triphosgene is effective, as triphosgene serves as a source for 3 equivalents of phosgene.[2]

-

Reaction: Continue stirring the reaction mixture in the ice bath for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution.

-

Workup: Transfer the reaction mixture to a separatory funnel. Collect the organic layer.

-

Extraction: Extract the aqueous layer with three portions of dichloromethane to recover any dissolved product.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a colorless oil.[2]

-

Purification: The resulting this compound can be purified by vacuum distillation. Given its boiling point of 61 °C at 15 mmHg, Kugelrohr distillation is an effective method for purification on a laboratory scale.[2]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the isocyanate group towards a wide range of nucleophiles. This reactivity allows for the facile construction of ureas, carbamates (urethanes), and other derivatives, thereby serving as a cornerstone for building molecular complexity.

Diagram of Core Reactivity

Caption: General reactivity of isocyanates with common nucleophiles.

Key Application Areas

-

Pharmaceutical Synthesis: As a chiral building block derived from an amino acid, this reagent is extensively used in the synthesis of peptide and amino acid derivatives.[1] Its ability to form stable urea or carbamate linkages is leveraged in the creation of peptidomimetics and enzyme inhibitors. It serves as an important intermediate in developing drugs for various targets, including those for neurological disorders.[1]

-

Agrochemical Development: The isocyanate functionality is crucial in the synthesis of certain classes of herbicides and pesticides.[1] The introduction of a chiral center can lead to stereoisomers with significantly different biological activities, allowing for the development of more potent and selective agrochemicals with potentially reduced environmental impact.

-

Polymer and Materials Science: The reaction of isocyanates with alcohols to form urethane linkages is the cornerstone of polyurethane chemistry.[1] By incorporating this compound into polymer backbones, researchers can introduce chirality, which can influence the material's secondary structure and properties, leading to applications in chiral chromatography, specialized coatings, and advanced adhesives.[1]

-

Chiral Derivatizing Agent: The reagent can be used as a chiral derivatizing agent (CDA). By reacting it with a racemic mixture of alcohols or amines, a mixture of diastereomers is formed. These diastereomers can often be distinguished and quantified by techniques like NMR spectroscopy or chromatography, allowing for the determination of the enantiomeric excess of the original sample.

Safety, Handling, and Storage

As with all isocyanates, this compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard Identification

Based on data for structurally similar isocyanates, the primary hazards include:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]

-

Irritation: Causes skin irritation and serious eye irritation.[3]

-

Sensitization: May cause allergy or asthma symptoms, breathing difficulties if inhaled, and may cause an allergic skin reaction.[3]

-

Flammability: Flammable liquid and vapor.[4]

Workflow for Safe Handling

Caption: Recommended workflow for the safe handling of isocyanates.

Storage and Stability

This compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8 °C to ensure its long-term stability and prevent degradation.[1]

Conclusion

This compound is a high-value, versatile chiral building block with significant applications across multiple scientific disciplines. Its straightforward synthesis from a common amino acid, combined with the predictable and efficient reactivity of the isocyanate group, makes it an indispensable tool for the stereoselective synthesis of complex molecules. Adherence to rigorous safety protocols is essential for its handling, but for the informed researcher, this reagent opens doors to innovation in drug development, advanced materials, and specialized chemical synthesis.

References

-

Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses, 78, 220. [Link]

-

Chem Service. (2015). Safety Data Sheet: Methyl isocyanate. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of (S)-(-)-2-Isocyanatopropionic Acid Methyl Ester

This guide provides an in-depth exploration of the synthesis of (S)-(-)-2-Isocyanatopropionic Acid Methyl Ester, a chiral isocyanate of significant interest in pharmaceutical and agrochemical research.[1] As a versatile building block, its unique structure facilitates the development of novel therapeutic agents and specialty chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of synthetic methodologies, procedural intricacies, and critical safety considerations.

Introduction: The Significance of a Chiral Isocyanate

(S)-(-)-2-Isocyanatopropionic Acid Methyl Ester, also known as Methyl (S)-(-)-2-isocyanatopropionate, is a valuable intermediate in organic synthesis.[1][2] Its utility stems from the presence of a reactive isocyanate group and a chiral center, making it a key component in the stereoselective synthesis of complex molecules. This compound is particularly crucial in the preparation of amino acid and peptide derivatives, which are fundamental to many modern drug discovery programs.[1] Furthermore, its application extends to the creation of specialty polymers, high-performance coatings, and adhesives through the formation of urethane linkages.[1]

Synthetic Pathways: An Overview

The synthesis of isocyanates from amines is a well-established transformation in organic chemistry.[3] Historically, the use of phosgene has been the predominant method.[3][4] However, due to the extreme toxicity of phosgene gas, alternative and safer reagents have been developed. This guide will focus on a modern and widely adopted approach utilizing triphosgene, a solid and therefore safer phosgene equivalent.

The Phosgenation Route: A Classic Transformed

The reaction of an amine with phosgene proceeds through a carbamoyl chloride intermediate to yield the isocyanate.[3] The direct use of phosgene gas is hazardous and requires specialized equipment. Triphosgene, or bis(trichloromethyl) carbonate, offers a significant safety advantage as a stable, crystalline solid that decomposes in situ to generate phosgene in a controlled manner.

A highly effective and convenient method for the synthesis of amino acid ester isocyanates employs triphosgene in a biphasic system with an aqueous solution of sodium bicarbonate as a base.[5] This approach is rapid, high-yielding, and proceeds under mild conditions, minimizing the risk of side reactions and racemization.[5]

Alternative Non-Phosgene Routes

For contexts where the use of any phosgene equivalent is undesirable, several non-phosgene methods for isocyanate synthesis exist. These include the Curtius rearrangement of acyl azides, the Hofmann rearrangement of primary amides, and the Lossen rearrangement of hydroxamic acids.[3][6] While these methods can be effective, they often involve multiple steps and may have limitations regarding substrate scope and reaction conditions. Another emerging non-phosgene approach involves the use of di-tert-butyl dicarbonate in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[7]

Detailed Experimental Protocol: Synthesis from L-Alanine Methyl Ester Hydrochloride

The following protocol is adapted from a well-established procedure for the synthesis of a similar amino acid ester isocyanate and is optimized for the preparation of (S)-(-)-2-Isocyanatopropionic Acid Methyl Ester.[5]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| L-Alanine Methyl Ester Hydrochloride | C4H10ClNO2 | 139.58 | 5.00 g | 35.8 mmol |

| Triphosgene | C3Cl6O3 | 296.75 | 3.54 g | 11.9 mmol |

| Sodium Bicarbonate | NaHCO3 | 84.01 | (Saturated Solution) | - |

| Dichloromethane | CH2Cl2 | 84.93 | 150 mL | - |

| Magnesium Sulfate (anhydrous) | MgSO4 | 120.37 | As needed | - |

Reaction Scheme

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety and Handling

Isocyanates are toxic and should be handled with extreme care. [2]They are irritants to the skin, eyes, and respiratory tract. All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. [2]Triphosgene is a corrosive and toxic substance that releases phosgene upon heating or contact with nucleophiles. It should be handled with caution.

Characterization

The identity and purity of the synthesized (S)-(-)-2-Isocyanatopropionic Acid Methyl Ester can be confirmed by standard analytical techniques:

-

Infrared (IR) Spectroscopy: A strong absorption band is expected around 2260 cm⁻¹ characteristic of the isocyanate group (-N=C=O), and another strong band around 1750 cm⁻¹ for the ester carbonyl group (C=O). [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The chemical shifts and coupling constants will be consistent with the expected structure.

-

Optical Rotation: The specific rotation ([α]D) should be measured to confirm the enantiomeric purity of the (S)-isomer. [2]* Gas Chromatography (GC): The purity of the final product can be determined by GC analysis. [2]

Conclusion

The synthesis of (S)-(-)-2-Isocyanatopropionic Acid Methyl Ester via the triphosgene method is a reliable and efficient procedure that provides high yields of the desired product under mild conditions. This guide provides the necessary details for researchers to safely and successfully perform this synthesis. The availability of this chiral building block is crucial for the advancement of various research areas, particularly in the development of new pharmaceuticals.

References

- Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)

- Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate | Request PDF. (2025).

- Isocyan

- How To Get Isocyan

- US9573889B2 - Methods and compositions for making an amino acid triisocyanate. (n.d.).

- (Note 1). (n.d.). Organic Syntheses Procedure.

- Methyl (S)-(-)

- Methyl (S)-(-)

- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives. (n.d.).

- L-Alanine methyl ester 99 2491-20-5. (n.d.). Sigma-Aldrich.

- WO2021119606A1 - Flow chemistry synthesis of isocyanates. (n.d.).

- PRODUCT INFORM

- US4255350A - Process for preparing methyl isocyanate. (n.d.).

- L-Alanine methyl ester | C4H9NO2 | CID 82335. (n.d.). PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 30293-82-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WO2021119606A1 - Flow chemistry synthesis of isocyanates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Methyl (S)-(-)-2-Isocyanatopropionate

Introduction

Methyl (S)-(-)-2-isocyanatopropionate (CAS No: 30293-82-4) is a chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as an intermediate in the synthesis of modified amino acids and peptide derivatives makes a thorough understanding of its structural and electronic properties paramount for researchers in drug development and materials science.[1] This technical guide provides an in-depth analysis of the spectroscopic signature of this compound, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the confident identification and utilization of this versatile reagent.

The molecular structure of this compound, with a molecular formula of C₅H₇NO₃ and a molecular weight of 129.12 g/mol , presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] This guide will dissect this fingerprint, providing both predicted data based on established spectroscopic principles and data from analogous compounds, alongside detailed experimental protocols for data acquisition.

Molecular Structure and Atom Labeling

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are labeled as follows:

Caption: Labeled structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hα (C2-H) | 4.1 - 4.3 | Quartet (q) | 1H |

| Hγ (C4-H₃) | 3.7 - 3.8 | Singlet (s) | 3H |

| Hβ (C3-H₃) | 1.5 - 1.6 | Doublet (d) | 3H |

Interpretation and Rationale:

-

Hα (Quartet, ~4.1-4.3 ppm): The methine proton (Hα) is attached to the chiral center (C2), which is adjacent to two electron-withdrawing groups: the ester and the isocyanate. This deshielding effect shifts its resonance significantly downfield. It is coupled to the three equivalent protons of the methyl group (Hβ), resulting in a quartet (n+1 = 3+1 = 4).

-

Hγ (Singlet, ~3.7-3.8 ppm): The three protons of the methyl ester group (Hγ) are chemically equivalent and are deshielded by the adjacent oxygen atom. As there are no protons on the adjacent atom (C1 is a carbonyl carbon), the signal appears as a sharp singlet. This is a characteristic peak for a methyl ester.[2]

-

Hβ (Doublet, ~1.5-1.6 ppm): The three protons of the methyl group at the C3 position (Hβ) are equivalent. They are coupled to the single methine proton (Hα), resulting in a doublet (n+1 = 1+1 = 2). This signal is expected to be the most upfield due to its relative distance from the electron-withdrawing groups.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O, ester) | 170 - 175 |

| C5 (N=C=O) | 125 - 130 |

| C2 (CH) | 55 - 60 |

| C4 (OCH₃) | 52 - 54 |

| C3 (CH₃) | 15 - 20 |

Interpretation and Rationale:

-

C1 (Carbonyl, ~170-175 ppm): The carbonyl carbon of the ester group is highly deshielded and appears at the downfield end of the spectrum, which is typical for ester carbonyls.[3]

-

C5 (Isocyanate, ~125-130 ppm): The central carbon of the isocyanate group is also significantly deshielded and typically resonates in this region. The ¹³C chemical shift for the isocyanate carbon in methyl isocyanate is found at approximately 121.5 ppm.[4]

-

C2 (Methine, ~55-60 ppm): The chiral carbon atom, bonded to both the nitrogen of the isocyanate group and the carbonyl carbon, is found in the region typical for alpha-carbons of amino acid derivatives.

-

C4 (Methyl Ester, ~52-54 ppm): The carbon of the methyl ester group is deshielded by the attached oxygen atom.

-

C3 (Methyl, ~15-20 ppm): The methyl group carbon attached to the chiral center is the most shielded carbon and appears at the most upfield position in the spectrum.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology Workflow

Caption: Workflow for NMR data acquisition and processing.

Rationale for Experimental Choices:

-

Solvent (CDCl₃): Deuterated chloroform (CDCl₃) is a standard solvent for NMR of small organic molecules due to its excellent dissolving power and the single, well-characterized residual solvent peak in the ¹H spectrum and the triplet in the ¹³C spectrum which can be used for referencing.[3]

-

Internal Standard (TMS): Tetramethylsilane (TMS) is used as an internal standard because its protons and carbons are highly shielded, producing a single sharp signal at 0.00 ppm that does not typically overlap with signals from the analyte.

-

Spectrometer Frequency (400 MHz): A 400 MHz spectrometer provides a good balance between resolution and accessibility for routine characterization of small molecules. Higher fields would provide greater spectral dispersion if needed.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. This compound possesses two key functional groups with strong and characteristic IR absorptions: the isocyanate and the ester.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2270 | Strong, Sharp | Asymmetric stretch | -N=C=O |

| ~1750 | Strong | C=O stretch | Ester |

| ~2980 | Medium | C-H stretch | Aliphatic CH, CH₃ |

| ~1200 | Strong | C-O stretch | Ester |

Interpretation and Rationale:

-

Isocyanate (-N=C=O) Stretch (~2270 cm⁻¹): The most characteristic feature in the IR spectrum of this molecule is the very strong and sharp absorption band for the asymmetric stretching vibration of the isocyanate group. This band is typically found in the 2250-2275 cm⁻¹ region and its presence is a strong indicator of the isocyanate functionality. For comparison, the IR spectrum of a related compound, methyl (S)-2-isocyanato-3-phenylpropanoate, shows a strong absorption at 2260 cm⁻¹.[5]

-

Ester Carbonyl (C=O) Stretch (~1750 cm⁻¹): A strong absorption band around 1750 cm⁻¹ is expected for the carbonyl stretching vibration of the saturated ester group. The exact position can be influenced by conjugation and ring strain, but for a simple alkyl ester, this is a typical value.

-

Aliphatic C-H Stretch (~2980 cm⁻¹): The stretching vibrations of the C-H bonds in the methyl groups will appear in the region just below 3000 cm⁻¹.

-

Ester C-O Stretch (~1200 cm⁻¹): The C-O single bond stretching vibration of the ester group typically gives rise to a strong absorption in the 1300-1000 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

Objective: To obtain a high-quality Fourier-transform infrared (FTIR) spectrum of neat this compound.

Methodology: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a single drop of the neat liquid sample onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Rationale for Experimental Choice:

-

ATR-FTIR: This technique is rapid, requires minimal sample preparation (a single drop of liquid is sufficient), and is easy to clean up. It is ideal for the routine analysis of liquid samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment |

| 129 | [M]⁺ (Molecular Ion) |

| 98 | [M - OCH₃]⁺ |

| 70 | [M - COOCH₃]⁺ |

| 87 | [M - NCO]⁺ |

Interpretation and Predicted Fragmentation Pathway:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z = 129, corresponding to the molecular weight of the compound. The fragmentation is likely to proceed through the loss of stable neutral fragments.

Caption: Predicted fragmentation pathway for this compound.

-

[M]⁺ (m/z = 129): The molecular ion peak, representing the intact molecule with one electron removed.

-

[M - OCH₃]⁺ (m/z = 98): Loss of the methoxy radical from the ester functionality is a common fragmentation pathway for methyl esters.

-

[M - COOCH₃]⁺ (m/z = 70): Cleavage of the bond between the alpha-carbon and the ester group results in the loss of the carbomethoxy radical.

-

[M - NCO]⁺ (m/z = 87): Loss of the isocyanate radical.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this volatile compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a standard non-polar column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound, for instance, starting at 50°C and ramping to 250°C.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, and the resulting data is plotted as a mass spectrum.

Rationale for Experimental Choices:

-

GC-MS: This combination allows for the separation of the analyte from any potential impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.

-

EI (70 eV): Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and comparison to spectral libraries.

Conclusion

The spectroscopic data of this compound provides a clear and unambiguous signature for its structural characterization. The predicted ¹H and ¹³C NMR spectra reveal the connectivity of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key isocyanate and ester functional groups. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's stability and fragmentation patterns. The experimental protocols detailed in this guide provide a robust framework for researchers to obtain high-quality spectroscopic data for this important chiral building block. A thorough understanding of this data is essential for its effective application in synthetic chemistry, drug discovery, and materials science.

References

-

Chem-Impex. This compound. [Link]

-

Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. [Link]

-

Doc Brown's Chemistry. The 1H NMR spectrum of methyl propanoate. [Link]

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

-

Spectral Database for Organic Compounds (SDBS). 13C NMR spectrum of methyl isocyanate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 5. spectrabase.com [spectrabase.com]

A Technical Guide to Methyl (S)-(-)-2-Isocyanatopropionate: A Versatile Chiral Building Block in Modern Synthesis

Abstract

Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its efficacy and safety.[1][2] Methyl (S)-(-)-2-isocyanatopropionate, a derivative of the naturally occurring amino acid L-alanine, has emerged as a highly valuable chiral building block. Its utility stems from the combination of a stereochemically defined center and a highly reactive isocyanate functional group. This guide provides an in-depth examination of its properties, synthesis, safe handling procedures, and diverse applications in asymmetric synthesis, offering researchers and drug development professionals a comprehensive resource for leveraging this reagent in their work.

Introduction: The Strategic Value of Chiral Isocyanates

In the landscape of pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks provide an efficient pathway to complex, stereochemically defined molecules, minimizing the need for challenging chiral separations later in a synthetic sequence.[1] Isocyanates, characterized by the highly reactive -N=C=O functional group, are powerful electrophiles that readily engage with a wide array of nucleophiles to form stable linkages such as ureas and carbamates.

This compound merges these two strategic advantages. It offers a pre-installed chiral center derived from a readily available amino acid, coupled with the versatile reactivity of an isocyanate. This combination makes it an indispensable tool for applications ranging from peptide modification to the synthesis of novel polymers and the determination of enantiomeric purity in other molecules.[3][4]

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is critical for its effective use in the laboratory.

Physical and Chemical Properties

The key properties of this compound are summarized below. This data is essential for reaction planning, purification, and storage.

| Property | Value | Reference(s) |

| Synonyms | (S)-(-)-2-Isocyanatopropionic acid methyl ester | [3] |

| CAS Number | 30293-82-4 | [3] |

| Molecular Formula | C₅H₇NO₃ | [3] |

| Molecular Weight | 129.12 g/mol | [3] |

| Appearance | Colorless to light orange/yellow clear liquid | [3] |

| Density | 1.12 g/mL | [3] |

| Boiling Point | 61 °C @ 15 mmHg | [3] |

| Refractive Index (n20D) | 1.42 | [3] |

| Optical Rotation ([α]20D) | -20° to -25° (neat) | [3] |

| Purity | ≥ 98% (GC) | [3] |

| Storage Conditions | 2 - 8 °C, under inert gas, dry environment | [3][5] |

Spectroscopic Signature

Spectroscopic analysis provides a definitive method for confirming the identity and purity of the reagent.

-

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature is the strong, sharp absorption band for the isocyanate (-N=C=O) asymmetric stretch, which typically appears around 2260 cm⁻¹ .[4] Another strong band for the ester carbonyl (C=O) stretch is observed around 1747 cm⁻¹ .[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl ester group (a singlet around 3.8 ppm), the methine proton (CH) adjacent to the isocyanate group, and the methyl group (CH₃) of the propionate backbone.

-

¹³C NMR: The carbon spectrum will clearly show the unique signal for the isocyanate carbon at approximately 126.7 ppm and the ester carbonyl carbon around 170.7 ppm.[4]

-

Synthesis: A Reliable and Validated Protocol

While commercially available, an in-house synthesis may be required. The conversion of L-alanine methyl ester hydrochloride to the corresponding isocyanate using triphosgene is a well-established and high-yielding procedure.[4]

Causality Behind Experimental Choices:

-

Starting Material: L-alanine methyl ester hydrochloride is used as it is a stable, crystalline solid derived directly from the natural amino acid L-alanine, ensuring the (S)-stereochemistry.

-

Phosgenating Agent: Triphosgene, a solid, is a safer and more easily handled alternative to gaseous phosgene.[4] It serves as a phosgene equivalent in situ.

-

Base and Solvent System: A biphasic system of methylene chloride and saturated aqueous sodium bicarbonate is employed. The sodium bicarbonate neutralizes the HCl generated during the reaction, driving it to completion and preventing side reactions.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

(Adapted from Organic Syntheses, Coll. Vol. 10, p.486 (2004); Vol. 78, p.220 (2002)).[4]

-

Preparation: Equip a three-necked, round-bottomed flask with a mechanical stirrer. Charge the flask with methylene chloride (e.g., 100 mL), saturated aqueous sodium bicarbonate (e.g., 100 mL), and L-alanine methyl ester hydrochloride.

-

Cooling: Cool the biphasic mixture in an ice bath to 0°C with vigorous stirring.

-

Reaction: Add triphosgene as a single portion to the cold, stirring mixture.

-

Self-Validation Check: The reaction is exothermic; maintaining the temperature at 0°C is crucial for selectivity.

-

-

Stirring: Continue to stir the reaction mixture vigorously in the ice bath for 15 minutes.

-

Workup - Separation: Pour the mixture into a separatory funnel. Collect the organic (bottom) layer.

-

Workup - Extraction: Extract the aqueous layer three times with additional portions of methylene chloride.

-

Drying and Concentration: Combine all organic layers and dry them over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and concentrate the filtrate at reduced pressure using a rotary evaporator to yield a crude oil.

-

Purification: Purify the oil via vacuum distillation (e.g., Kugelrohr distillation) to afford the final product as a colorless oil.

-

Self-Validation Check: Confirm product identity and purity using IR and NMR spectroscopy as described in Section 2.2.

-

Safety and Handling: A Critical Imperative

Isocyanates are potent respiratory and dermal sensitizers, and exposure can lead to severe occupational asthma.[6][7] Strict adherence to safety protocols is not optional; it is a mandatory requirement for handling this class of compounds.

Hazard Profile

| Hazard Class | Statement Code | Description | Reference |

| Flammable Liquid | H226 | Flammable liquid and vapour | |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled | |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H319 | Causes serious eye irritation |

Safe Handling Workflow

Caption: Standard operating procedure for safely handling isocyanates.

Step-by-Step Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[6]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves. Thin latex gloves are not suitable; nitrile gloves offer better protection.[8]

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Lab Coat: A buttoned lab coat is mandatory.

-

-

Dispensing: Use the smallest quantity required for the experiment. Keep the main container tightly sealed when not in use.[6]

-

Spill Management: In case of a spill, evacuate the immediate area. Decontaminate the spill using a dedicated isocyanate decontamination solution (e.g., a solution of water, detergent, and sodium carbonate). Do not use rags to simply wipe up the spill, as this will spread the contamination.

-

Waste Disposal: All isocyanate-contaminated waste (pipettes, gloves, paper towels) must be placed in a designated, labeled, and sealed container for hazardous waste disposal according to institutional guidelines.[6]

Applications in Asymmetric Synthesis

The power of this compound lies in its predictable reactivity, which allows for the stereocontrolled introduction of a protected alanine-like moiety into a target molecule.

Reaction Pathways with Nucleophiles

Caption: Key reactions of the isocyanate with common nucleophiles.

Application 1: Peptide Synthesis and Modification

This reagent is valuable for creating peptide derivatives and analogs.[3] It can be used to cap the N-terminus of a peptide chain or to couple with a single amino acid ester.

Protocol: N-Terminal Capping of a Peptide

-

Preparation: Dissolve the peptide (with protected side chains, if necessary) in an aprotic solvent like DMF or CH₂Cl₂.

-

Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to deprotonate the N-terminal ammonium salt.

-

Reaction: Cool the solution to 0°C and add a stoichiometric amount (1.0-1.1 equivalents) of this compound dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by LC-MS or TLC.

-

Causality: The isocyanate is highly reactive; adding it slowly at a low temperature helps control the reaction and prevent the formation of side products.

-

-

Workup: Once complete, quench the reaction with a small amount of water or methanol. Purify the resulting peptide derivative using standard chromatographic techniques (e.g., RP-HPLC).

Application 2: Synthesis of Chiral Carbamates

The reaction with alcohols produces chiral carbamates (urethanes), which are stable functional groups found in many pharmaceuticals and are key components in polymer chemistry.[9][3]

Protocol: Carbamate Formation with a Primary Alcohol

-

Preparation: Dissolve the primary alcohol (1.0 eq.) in a dry, aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

-

Reaction: Add this compound (1.0 eq.) to the solution. For less reactive alcohols, a catalyst such as dibutyltin dilaurate (DBTDL) can be added.

-

Monitoring: Stir the reaction at room temperature. The reaction is often complete within a few hours. Monitor by TLC or GC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified by flash column chromatography on silica gel.

Application 3: Chiral Derivatizing Agent for Enantiomeric Purity Determination

This is a powerful application where the isocyanate is used as a Chiral Derivatizing Agent (CDA).[10] By reacting it with a racemic or scalemic mixture of a chiral amine or alcohol, a mixture of diastereomers is formed. Unlike the original enantiomers, these diastereomers have different physical properties and can be distinguished and quantified by NMR spectroscopy or chiral chromatography.[10][11]

Protocol: Derivatization of a Chiral Amine for NMR Analysis

-

Preparation: In an NMR tube, dissolve a known quantity of the chiral amine sample in a deuterated solvent (e.g., CDCl₃).

-

Reaction: Add a slight excess (~1.1 eq.) of this compound directly to the NMR tube.

-

Analysis: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric urea mixture.

-

Self-Validation Check: The signals of the two diastereomers will be distinct. For example, the methyl ester protons or the protons on the chiral amine may appear as two separate signals. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original amine sample.

-

Causality: The chiral environment of the (S)-isocyanatopropionate moiety causes the corresponding protons in the (R)-amine and (S)-amine adducts to experience slightly different magnetic environments, leading to a separation of their chemical shifts in the NMR spectrum.

-

Conclusion

This compound stands out as a robust and versatile chiral building block. Its straightforward synthesis from L-alanine, combined with the predictable and efficient reactivity of the isocyanate group, provides a reliable platform for asymmetric synthesis. Its applications in creating complex peptide analogs, functionalized carbamates, and as a derivatizing agent for stereochemical analysis underscore its importance. For researchers in drug discovery, medicinal chemistry, and materials science, a comprehensive understanding of this reagent's properties, handling requirements, and synthetic potential is key to unlocking new molecular possibilities.[1][3]

References

- Benchchem. (n.d.). Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols.

- Chem-Impex. (n.d.). This compound.

- California Department of Public Health (CDPH). (n.d.). Isocyanates: Working Safely.

-

Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses, 78, 220. DOI: 10.15227/orgsyn.078.0220. Retrieved from [Link]

- IRSST. (n.d.). Guide for Safe Use of Isocyanates.

- Safe Work Australia. (2015). Guide to Handling Isocyanates.

- RPS Group. (n.d.). The importance of workplace health & safety practices: monitoring exposure to isocyanates.

- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.

- Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals.

-

Zavarise, C., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI: 10.1039/D4RA04152F. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate | Request PDF. Retrieved from [Link]

- University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development.

-

Wenzel, T. J., & Wilcox, J. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. Retrieved from [Link]

- Seedion. (n.d.). This compound.

-

Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

Sources

- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound - 有机砌块 - 西典实验 [seedior.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The importance of workplace health & safety practices | RPS [rpsgroup.com]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 9. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 11. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Application of Chiral Ureas from Methyl (S)-(-)-2-Isocyanatopropionate

This guide provides an in-depth exploration of the reaction between the chiral synthon, Methyl (S)-(-)-2-Isocyanatopropionate, and primary amines. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, strategic considerations for reaction control, and the significance of the resulting chiral urea derivatives in modern medicinal chemistry.

Foundational Principles: The Isocyanate-Amine Reaction

The reaction between an isocyanate and a primary amine is a cornerstone of organic synthesis, forming a highly stable urea linkage. This transformation is characterized by the nucleophilic addition of the amine's lone pair of electrons to the electrophilic carbonyl carbon of the isocyanate group (-N=C=O).

Mechanism and Stereochemical Integrity

The reaction proceeds via a rapid and typically uncatalyzed two-step mechanism:

-

Nucleophilic Attack: The nitrogen atom of the primary amine attacks the central carbon of the isocyanate. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

-

Proton Transfer: A rapid proton transfer from the nitrogen of the original amine to the nitrogen of the isocyanate group occurs, yielding the final, stable N,N'-disubstituted urea product.

A critical aspect of using this compound is the preservation of its stereochemistry. The reaction occurs exclusively at the isocyanate functional group, leaving the chiral center at the C2 position of the propionate backbone untouched. This ensures that the stereochemical purity of the starting material is transferred directly to the product, a vital consideration in the synthesis of enantiomerically pure pharmaceutical compounds.[1]

Caption: Reaction of Methyl (S)-2-Isocyanatopropionate with a primary amine.

Kinetics and Reaction Control

The reaction between primary amines and isocyanates is typically very fast and highly exothermic.[2] Unlike reactions with less nucleophilic partners like alcohols, catalysis is generally not required.[2] Effective control of the reaction is paramount to ensure high yield and purity.

Key Control Parameters:

-

Temperature: The primary control lever. The reaction is initiated at a reduced temperature (e.g., 0 °C) by the slow, dropwise addition of the amine. This manages the exotherm, preventing potential side reactions and ensuring safety.

-

Solvent: Anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone) are mandatory. The isocyanate group readily reacts with water, which leads to the formation of a symmetric urea byproduct and complicates purification.[3][4]

-

Stoichiometry: A 1:1 molar ratio is typically employed. Using a slight excess of one reagent may be done to ensure the complete consumption of a more valuable starting material.

-

Reactant Properties: The reaction rate is influenced by the nucleophilicity and steric bulk of the primary amine. Aliphatic amines react more rapidly than less nucleophilic aromatic amines.[2] Significant steric hindrance on the amine can slow the reaction, potentially requiring longer reaction times or gentle heating to drive to completion.

A Validated Experimental Workflow

This section details a robust, self-validating protocol for the synthesis of chiral ureas. The inclusion of in-process controls (IPCs) ensures reaction completion and product quality.

Sources

"Methyl (S)-(-)-2-Isocyanatopropionate" reaction with alcohols mechanism

An In-Depth Technical Guide to the Reaction of Methyl (S)-(-)-2-Isocyanatopropionate with Alcohols

This guide provides a comprehensive technical overview of the reaction between this compound and alcohols. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who utilize this versatile chiral building block. We will delve into the core reaction mechanism, the influence of catalysts, stereochemical considerations, and practical experimental protocols.

This compound is a valuable chiral intermediate derived from the natural amino acid L-alanine. Its utility stems from the presence of two key functional groups: a stereochemically defined center and a highly reactive isocyanate moiety. This combination makes it an essential building block in the asymmetric synthesis of a wide range of molecules, particularly N-alkoxycarbonyl amino acid derivatives, which are precursors to peptides, pharmaceuticals, and agrochemicals.[1][2] The reaction of its isocyanate group with alcohols to form carbamate (urethane) linkages is a fundamental transformation that preserves the integrity of the chiral center, making it a powerful tool for introducing stereospecificity into target molecules.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | (S)-(-)-2-Isocyanatopropionic acid methyl ester |

| CAS Number | 30293-82-4[1] |

| Molecular Formula | C₅H₇NO₃[1] |

| Molecular Weight | 129.12 g/mol [1] |

| Appearance | Colorless to slightly yellow clear liquid[1] |

| Boiling Point | 61 °C at 15 mmHg[1] |

| Density | 1.12 g/mL[1] |

| Optical Rotation | [α]²⁰/D = -20° to -25° (neat)[1] |

| Key Reactivity | Nucleophilic addition to the isocyanate group[4] |

The Core Reaction: Urethane Synthesis

The fundamental reaction between an isocyanate and an alcohol yields a carbamate, commonly known as a urethane.[4][5] This reaction is an example of nucleophilic addition to the heterocumulene system of the isocyanate group (-N=C=O).

The Uncatalyzed Reaction Mechanism

The reaction between this compound and an alcohol proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. Theoretical and kinetic studies suggest that the reaction is not a simple bimolecular process but often involves the participation of multiple alcohol molecules.[5] One alcohol molecule acts as the nucleophile, while others facilitate proton transfer in a concerted fashion, lowering the activation energy of the transition state.[5][6]

The generally accepted mechanism involves the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of the alcohol attacks the central carbon atom of the isocyanate group.

-

Intermediate Formation: This attack leads to the formation of a transient, zwitterionic intermediate.

-

Proton Transfer: A proton is transferred from the alcohol-derived oxygen to the nitrogen of the isocyanate. This step is often facilitated by a second molecule of alcohol acting as a proton shuttle, forming a six-membered cyclic transition state.[7]

-

Carbamate Formation: The final product, a stable N-alkoxycarbonyl derivative (a urethane), is formed.

Crucially, this reaction occurs exclusively at the isocyanate functionality and does not affect the stereochemistry at the adjacent chiral carbon (C2). The (S)-configuration of the starting material is retained in the final product.[3]

Caption: General mechanism for the uncatalyzed reaction of an isocyanate with an alcohol.

Kinetics and Reactivity

The rate of the isocyanate-alcohol reaction is influenced by several factors:

-

Steric Hindrance: The reaction rate is sensitive to steric bulk on both the alcohol and the isocyanate. Primary alcohols react significantly faster than secondary alcohols, while tertiary alcohols react very slowly, often requiring harsh conditions and catalysis.[5][8]

-

Alcohol Concentration: While often treated as a second-order reaction, kinetics can be more complex. At high alcohol concentrations, the reaction rate can show a higher-order dependence on the alcohol, supporting the multimolecular mechanism where alcohol molecules act as their own catalyst.[5]

Catalysis of the Isocyanate-Alcohol Reaction

To enhance reaction rates, especially with less reactive secondary or tertiary alcohols, catalysts are frequently employed.[3] Catalysts can be broadly classified as basic or acidic (Lewis acids).

Base Catalysis

Tertiary amines (e.g., DABCO, 1,4-diazabicyclo[2.2.2]octane) are common base catalysts. The mechanism involves the formation of a complex between the amine and the alcohol through hydrogen bonding. This complexation increases the nucleophilicity of the alcohol, accelerating its attack on the isocyanate carbon.

Caption: Mechanism of base catalysis via an activated alcohol-amine complex.

Lewis Acid (Metal) Catalysis

A wide variety of metal compounds, including those based on tin, bismuth, zirconium, and titanium, are effective catalysts.[3][9][10][11] Two primary mechanisms are proposed for metal catalysis:

-

Lewis Acid Mechanism: The metal center coordinates to the oxygen or nitrogen atom of the isocyanate group. This coordination withdraws electron density, making the isocyanate carbon significantly more electrophilic and thus more susceptible to attack by the alcohol. Organotin compounds are believed to operate primarily through this pathway.[10]

-

Insertion Mechanism: The metal catalyst first reacts with the alcohol to form a metal alkoxide. This highly nucleophilic alkoxide then attacks the isocyanate. The resulting intermediate subsequently reacts with another alcohol molecule to release the carbamate product and regenerate the metal alkoxide. This mechanism is proposed for certain zirconium and bismuth catalysts.[10]

Caption: Lewis acid catalysis increasing the electrophilicity of the isocyanate.

Experimental Protocol: A Self-Validating System

The following protocol provides a reliable framework for the synthesis of N-alkoxycarbonyl derivatives from this compound. The key to success and reproducibility lies in maintaining anhydrous conditions, as isocyanates readily react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[4]

Safety and Handling

-

Hazard: this compound, like most isocyanates, is a lachrymator and is toxic upon inhalation and skin contact.[12] It is also highly reactive with nucleophiles, particularly water.

-

Precautions: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. All glassware must be oven- or flame-dried before use. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[13][14]

General Step-by-Step Methodology

This workflow is designed to be self-validating through in-process monitoring.

Caption: A validated step-by-step workflow for the synthesis and purification.

1. System Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Purge the system with inert gas for 10-15 minutes.

2. Reagent Charging:

- In the reaction flask, dissolve the desired alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, or toluene). The concentration is typically in the range of 0.1-0.5 M.

- If a catalyst is required (e.g., for a secondary alcohol), it can be added at this stage (e.g., dibutyltin dilaurate, 1-2 mol%).

3. Reaction Initiation:

- Cool the alcohol solution to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the reaction.

- Using a dry syringe, slowly add this compound (typically 1.0 to 1.1 equivalents) to the stirred solution over 5-10 minutes.

4. Reaction Monitoring (Self-Validation):

- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

- The reaction progress should be monitored. The most definitive method is Infrared (IR) spectroscopy, watching for the disappearance of the strong, sharp isocyanate stretching band (νN=C=O) around 2250-2275 cm⁻¹. Alternatively, Thin Layer Chromatography (TLC) can be used to monitor the consumption of the limiting reagent.

5. Work-up and Isolation:

- Once the reaction is complete (as determined by IR or TLC), the reaction may be quenched if necessary (e.g., with a small amount of saturated aqueous ammonium chloride solution if a metal catalyst was used).

- Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

- Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

6. Purification and Characterization:

- The crude product is typically purified by flash column chromatography on silica gel or by recrystallization.

- The final, purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its chemical structure. Crucially, its optical rotation should be measured to verify that the stereochemical integrity of the (S)-center has been maintained.

Conclusion

The reaction of this compound with alcohols is a robust and reliable method for the synthesis of chiral N-alkoxycarbonyl-L-alanine methyl esters. Understanding the underlying multi-molecular mechanism, the profound effect of steric hindrance on reaction kinetics, and the judicious use of base or Lewis acid catalysts are paramount for achieving high yields and purity. The stereochemical integrity of the alpha-carbon is preserved throughout the transformation, underscoring the compound's value in asymmetric synthesis. By adhering to strict anhydrous conditions and following a validated experimental workflow, researchers can confidently employ this reaction to construct complex, stereochemically defined molecules for a multitude of applications in medicinal chemistry and materials science.

References

-

Raspoet, G., Nguyen, M. T., McGarraghy, M., & Hegarty, A. F. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. [Link]

-

Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society. [Link]

-

Kim, J., & Biscoe, M. R. (2012). Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. Organic Letters. [Link]

-

Domján, A., Kuki, Á., Kékesi, L., & Zsuga, M. (2012). Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. Reaction Kinetics, Mechanisms and Catalysis. [Link]

-

Mukaiyama, T., & Hoshino, Y. (1959). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry. [Link]

-

Schwester, W., & Schwetlick, K. (1986). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Fischer, N., Kruck, M., & Weidner, T. (2018). Catalysis conditions for isocyanate alcohol reaction. ResearchGate. [Link]

-

Turkchem. (n.d.). Catalysis of Urethane Systems. Retrieved from [Link]

- Google Patents. (2015). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.

-

PrepChem. (n.d.). Synthesis of benzyloxycarbonyl-L-phenylalanyl-D-alanine methyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for L-Alanine-N-Methylamide Hydrochloride. Retrieved from [Link]

- Google Patents. (2013). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: methyl isocyanate. Retrieved from [Link]

-

Kawase, T., Nishioka, Y., & Oida, T. (2010). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Journal of Oleo Science. [Link]

-

Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

-

Journal of Physical Chemistry A. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. Retrieved from [Link]

-

ResearchGate. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. Retrieved from [Link]

-

RSC Advances. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]

-

Jack Westin. (n.d.). Alcohols Important Reactions. Retrieved from [Link]

-

PubMed Central. (n.d.). A Case Study of the Mechanism of Alcohol-Mediated Morita Baylis–Hillman Reactions. The Importance of Experimental Observations. Retrieved from [Link]

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. A Case Study of the Mechanism of Alcohol-Mediated Morita Baylis–Hillman Reactions. The Importance of Experimental Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. turkchem.net [turkchem.net]

- 11. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

A Senior Application Scientist's Technical Guide to the Safe Handling and Application of Methyl (S)-(-)-2-Isocyanatopropionate

Authored For: Drug Development Professionals, Researchers, and Synthetic Chemists Preamble: Methyl (S)-(-)-2-isocyanatopropionate is a chiral building block of significant interest in medicinal chemistry and advanced materials science. Its utility in the synthesis of novel pharmaceuticals, agrochemicals, and specialty polymers is driven by the reactive isocyanate functional group.[1] This same reactivity, however, necessitates a rigorous and informed approach to its handling. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, mechanistic understanding of the hazards involved and the causality behind the recommended safety protocols. As scientists, our primary directive is to innovate safely; this document is structured to empower that objective.

Section 1: Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step in predicting its behavior, both in a reaction flask and in the event of an unintentional release. This compound is a colorless to light yellow liquid whose properties are dictated by its ester and isocyanate functionalities.[1]

| Property | Value | Source(s) |

| Synonyms | (S)-(-)-2-Isocyanatopropionic acid methyl ester | [1] |

| CAS Number | 30293-82-4 | [1] |

| Molecular Formula | C₅H₇NO₃ | [1] |

| Molecular Weight | 129.12 g/mol | [1] |

| Appearance | Colorless to slightly orange or yellow clear liquid | [1] |

| Density | 1.12 g/mL | [1] |

| Boiling Point | 61 °C @ 15 mmHg | [1] |

| Flash Point | 44 °C | |

| Refractive Index | n20/D = 1.42 | [1] |

| Optical Rotation | [α]20/D = -20° to -25° (neat) | [1] |

| Storage Temperature | 2 - 8 °C, under inert gas | [1] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For this compound, the classifications point to significant acute toxicity, irritancy, and flammability. It is critical to internalize these hazards before any bench work commences.

| GHS Classification | Hazard Statement | Pictogram | Source(s) |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Skull and Crossbones | [2] |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | Skull and Crossbones | [2] |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | Skull and Crossbones | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Exclamation Mark | [3] |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Exclamation Mark | [3] |

| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Exclamation Mark | [3] |

| Flammable Liquids (Category 3) | H226: Flammable liquid and vapour | Flame |

Beyond these classifications, the primary insidious danger of all isocyanates is their potential to act as sensitizers.[4][5] Initial exposures may cause mild irritation, but repeated contact, even at low levels, can lead to chemical sensitization.[6][7] Once an individual is sensitized, any subsequent exposure, no matter how small, can trigger a severe allergic reaction, including occupational asthma, which can be life-threatening.[4][8]

Section 3: The Chemistry of Isocyanate Reactivity: A Core Risk

The isocyanate group (–N=C=O) is an electrophilic powerhouse. Its high reactivity is the basis for its synthetic utility but also the root of its primary hazards. The carbon atom is highly susceptible to nucleophilic attack.

-

Reaction with Water: This is the most critical reaction from a safety and storage perspective. Isocyanates react exothermically with water or moisture to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[9][10]

-

R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂ (g)

-

Causality: This reaction is why containers of this compound must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon). A loosely capped bottle can absorb atmospheric moisture, leading to a slow but inexorable buildup of CO₂ gas. This can pressurize and potentially rupture the container.[9] The same reaction dictates that water-based fire extinguishers are inappropriate.[10]

-

-

Reaction with Other Nucleophiles: It readily reacts with alcohols to form urethanes and with amines to form ureas. While these are desired synthetic transformations, accidental contact with cleaning agents (containing ammonia or alcohols) or other reagents can lead to unintended, potentially vigorous reactions.

Section 4: Exposure Controls & Personal Protective Equipment (PPE)

Controlling exposure is paramount and relies on a multi-layered defense system known as the hierarchy of controls.[6] For laboratory-scale work, this means a combination of engineering controls and robust PPE.

Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to control vapor inhalation.[3]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.[11]

Personal Protective Equipment (PPE): The selection of PPE is not a one-size-fits-all checklist; it is a risk-based decision process. The following diagram outlines the logic for selecting the appropriate level of protection.

Caption: PPE selection workflow for handling isocyanates.

Protocol for Donning and Doffing PPE:

-

Donning (Putting On):

-

Perform hand hygiene.

-

Don inner nitrile gloves.

-

Don lab coat and any additional body protection (apron, sleeves).

-

Don outer chemical-resistant gloves (e.g., butyl rubber), ensuring cuffs are pulled over the lab coat sleeves.

-

Don eye/face protection (goggles/face shield).

-

-

Doffing (Taking Off): This process is designed to prevent self-contamination.

-

Remove outer gloves, peeling them off without touching the exterior surface. Dispose of them immediately.

-

Remove lab coat and any additional body protection, turning it inside out as you remove it.

-

Perform hand hygiene with inner gloves still on.

-

Remove eye/face protection, handling only by the strap or earpieces.

-

Remove inner gloves.

-

Perform thorough hand hygiene with soap and water.

-

Section 5: Safe Handling & Storage Protocols

Handling:

-

Always handle in a fume hood.[3]

-

Use tools (spatula, cannulas) made of compatible materials. Avoid iron, tin, and copper, which can catalyze polymerization.[10]

-

Ground and bond containers when transferring to prevent static discharge, which could ignite flammable vapors.[12]

-

Keep containers tightly closed when not in use.[11]

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling, even if gloves were worn.[3]

Storage:

-

Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[3][11] Recommended storage is refrigerated (2-8 °C).[1]

-

Store under an inert gas like nitrogen or argon to prevent reaction with atmospheric moisture.

-

Keep away from sources of ignition, heat, and direct sunlight.[11]

-

Store separately from acids, bases, alcohols, and amines.[10]

Section 6: Emergency Procedures

Preparation is the key to mitigating the impact of an incident. All personnel must be familiar with these procedures and the location of safety equipment (showers, eyewash stations, spill kits).

First-Aid Measures:

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][11] Effects like pulmonary edema can be delayed.[8][10]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11]

Spill Response Protocol: A spill of this material is a serious event. The following workflow must be initiated immediately.

Caption: Logical workflow for responding to a chemical spill.

Section 7: Disposal Considerations

Chemical waste disposal is strictly regulated.

-

All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.[3]

-

Place waste in a clearly labeled, sealed, and compatible container.

-

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Section 8: References

-

Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from Safe Work Australia. [Link]

-

Commodious. (n.d.). Isocyanate Risk Assessment and Control Measures. Retrieved from Commodious. [Link]

-

Safework Health. (2023, October 7). Isocyanates Hazards and Safety Measures – Guide for Employers. Retrieved from Safework Health. [Link]

-

Chemos GmbH & Co.KG. (2019, March 12). Safety Data Sheet: methyl isocyanate. Retrieved from Chemos. [Link]

-

SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from SafeWork NSW. [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from American Chemistry Council. [Link]

-

CDC. (n.d.). Methyl Isocyanate | Medical Management Guidelines. Toxic Substance Portal. Retrieved from CDC. [Link]

-

Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET: Methyl 2-chloropropionate. Retrieved from Thermo Fisher Scientific. [Link]

-

PubChem. (n.d.). Methyl 2-isocyano-2-methylpropanoate. Retrieved from PubChem. [Link]